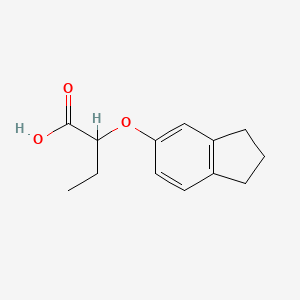

2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid

Description

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-2-12(13(14)15)16-11-7-6-9-4-3-5-10(9)8-11/h6-8,12H,2-5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFVDOPXDRISGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC2=C(CCC2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of Indanone Derivatives

5-Hydroxyindanone derivatives are reduced to the corresponding indanol. For example, 6-bromo-4-fluoroindan-1-one is reduced using sodium tetrahydroborate in methanol at 20°C for 2 hours, yielding 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol in 92% yield. This method is adaptable to unsubstituted indanones by omitting halogenation steps.

Regioselective Functionalization

Regioselective hydroxylation of 2,3-dihydro-1H-indene can be achieved via directed ortho-metalation. For instance, treatment with LDA (lithium diisopropylamide) followed by quenching with oxygen electrophiles generates 5-hydroxy derivatives.

O-Alkylation Strategies for Ether Bond Formation

Mitsunobu Reaction

The Mitsunobu reaction couples indanol with a secondary alcohol derivative of butanoic acid. In a representative procedure, 5-hydroxy-2,3-dihydro-1H-indene is reacted with 2-hydroxybutanoic acid tert-butyl ester using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF. The tert-butyl group is subsequently cleaved with trifluoroacetic acid to yield the carboxylic acid.

Reaction Conditions

Nucleophilic Substitution

A more scalable approach involves alkylation of indanol with 2-bromobutanoic acid derivatives. For example, deprotonation of 5-hydroxy-2,3-dihydro-1H-indene with NaH in DMF, followed by reaction with methyl 2-bromobutanoate, affords the methyl ester intermediate. Saponification with NaOH yields the final acid.

Example Protocol

- Deprotonation : 5-Hydroxy-2,3-dihydro-1H-indene (1.0 equiv) + NaH (1.2 equiv) in DMF, 0°C, 30 min.

- Alkylation : Add methyl 2-bromobutanoate (1.1 equiv), stir at 60°C for 12 h.

- Hydrolysis : Reflux with 2M NaOH in MeOH/H2O (1:1), 4 h.

Alternative Pathways: Palladium-Catalyzed Coupling

Suzuki-Miyaura Coupling

For halogenated indene intermediates, Suzuki coupling with boronic acid derivatives of butanoic acid enables C–O bond formation. For instance, 5-bromo-2,3-dihydro-1H-indene reacts with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoic acid under Pd(PPh3)4 catalysis.

Optimized Conditions

- Catalyst: Pd(PPh3)4 (5 mol%)

- Base: K2CO3

- Solvent: Dioxane/H2O (4:1)

- Temperature: 100°C, 24 h

- Yield : 55–60%.

Analytical Validation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Mitsunobu Reaction | 70–85 | >95 | Moderate | Low |

| Nucleophilic Alkylation | 65–78 | >90 | High | Moderate |

| Suzuki Coupling | 55–60 | 85–90 | Low | High |

The nucleophilic alkylation route offers the best balance of yield and scalability for industrial applications, while the Mitsunobu reaction is preferred for small-scale, high-purity synthesis.

Challenges and Optimization Opportunities

- Regioselectivity : Competing O- vs. C-alkylation can occur during nucleophilic substitution. Using bulky bases (e.g., LDA) or polar aprotic solvents (DMF) suppresses side reactions.

- Acid Sensitivity : Tert-butyl ester protection prevents decarboxylation during Mitsunobu conditions.

- Catalyst Cost : Pd-catalyzed methods are limited by catalyst loading; ligand-free systems are under investigation.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

Pharmaceutical Research

The compound has been investigated for its role as a potential drug candidate in treating various conditions, particularly those related to metabolic disorders. Its structural characteristics enable it to interact with biological targets involved in lipid metabolism and inflammation modulation.

Key Findings:

- Interaction with Biological Targets: Studies have shown that 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid can bind to enzymes like autotaxin, which is involved in inflammatory pathways. This suggests its potential use in developing anti-inflammatory drugs.

- Drug Development: The compound serves as a scaffold for synthesizing new derivatives that may exhibit enhanced pharmacological properties. For instance, modifications to its structure have led to the development of more potent allosteric modulators targeting metabotropic glutamate receptors .

Research has focused on the biological activities of this compound, particularly its antimicrobial and anti-inflammatory properties.

Case Studies:

- In vitro studies have demonstrated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. This positions the compound as a candidate for further exploration in the field of antibiotic development.

- The compound's potential anti-inflammatory effects have been highlighted in studies examining its interaction with cellular pathways involved in inflammation. These findings suggest that it may be beneficial in treating conditions characterized by chronic inflammation.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for the modification of its structure to enhance biological activity or pharmacokinetic properties.

Synthesis Techniques:

- Common methods include various organic reactions such as esterification and ether formation, which are essential for constructing the compound's unique structure.

Mechanism of Action

The mechanism by which 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological processes .

Comparison with Similar Compounds

Carboxylic Acid Derivatives with Varying Chain Lengths

a. 2-(2,3-Dihydro-1H-Inden-5-yloxy)acetic Acid

- Structure : Features a two-carbon acetic acid chain (C₁₁H₁₂O₃, MW 192.21 g/mol) .

- Key Differences: Shorter chain length reduces lipophilicity compared to the butanoic acid variant. This compound has been utilized in synthesizing amino acid conjugates via activated N-hydroxysuccinimide esters, highlighting its reactivity toward nucleophiles .

b. 4-(2,3-Dihydro-1H-Inden-5-yl)-4-oxobutanoic Acid

- Structure : Contains a ketone group in the four-carbon chain (C₁₃H₁₄O₃, MW 218.25 g/mol) .

- Key Differences: The keto group introduces electrophilic character, altering reactivity (e.g., susceptibility to nucleophilic attack). Classified as acutely toxic (H302) and irritating to skin/eyes (H315, H319) , whereas the butanoic acid analogue lacks explicit hazard data .

Ester and Acyl Chloride Derivatives

a. Methyl 5-Chloro-2,3-dihydro-2-hydroxyl-1-oxo-1H-inden-2-carboxylate

- Structure : Esterified derivative with chlorine and hydroxyl substituents (synthesis via Friedel-Crafts and Dieckmann cyclization) .

- The ester group reduces acidity compared to carboxylic acids.

- Applications : Intermediate in asymmetric synthesis, indicating utility in chiral compound production .

b. 2-(2,3-Dihydro-1H-Inden-5-yloxy)butanoyl Chloride

Complex Derivatives with Heterocycles

a. 4-{[(2S)-2-Butyl-6,7-dichloro-2-cyclopentyl-1-oxo-2,3-dihydro-1H-inden-5-yl]oxy}butanoic Acid

- Structure : Incorporates cyclopentyl, butyl, and dichloro substituents (C₂₂H₂₇Cl₂O₄, MW 438.36 g/mol) .

- Key Differences : Bulky substituents increase steric hindrance and lipophilicity, likely enhancing membrane permeability. The dichloro groups may confer antimicrobial or cytotoxic properties.

- Applications: Not specified but structurally related to bioactive indanone derivatives .

b. 1-[2-(2,3-Dihydro-1H-Inden-5-yloxy)ethyl]piperazine

- Structure : Piperazine-linked derivative (C₁₅H₂₂N₂O, MW 246.35 g/mol) .

- Applications : Likely explored in CNS drug design due to piperazine’s prevalence in neuromodulators .

Data Tables

Table 1: Structural and Physical Properties

Research Findings and Insights

- Synthetic Methods: The butanoic acid derivative and its analogues are synthesized via Friedel-Crafts alkylation, esterification, and cyclization () or activated ester-mediated peptide coupling (). These methods highlight adaptability in introducing diverse functional groups .

- Conversely, keto acids () exhibit distinct electronic properties, favoring interactions with nucleophilic targets .

- Hazard Profiles: The keto acid analogue () demonstrates higher acute toxicity compared to the butanoic acid variant, underscoring the impact of functional groups on safety .

Biological Activity

2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid is a compound characterized by its unique structure, which includes a butanoic acid moiety linked to a 2,3-dihydro-1H-inden-5-yloxy group. This compound has garnered interest due to its potential biological activities, particularly in modulating inflammatory pathways and interacting with various biological targets.

- Molecular Formula : C13H16O3

- Molecular Weight : Approximately 220.27 g/mol

- Structure : The compound features an ether linkage between the butanoic acid and the indene derivative.

1. Anti-inflammatory Properties

Research indicates that this compound may exhibit significant anti-inflammatory effects. In particular, studies have shown its potential to modulate inflammatory mediators such as IL-6 and PGE2.

Table 1: Inhibitory Effects on Inflammatory Mediators

| Compound | IL-6 IC50 (µM) | PGE2 IC50 (µM) |

|---|---|---|

| This compound | 1.94 ± 0.66 | 0.51 ± 0.08 |

| Curcumin Derivative | 10.6 ± 0.33 | 5.93 ± 2.29 |

The data suggest that this compound exhibits a lower IC50 value for both IL-6 and PGE2 compared to several curcumin derivatives, indicating stronger activity in modulating these inflammatory pathways .

2. Interaction with Biological Targets

The compound shows promise in binding to enzymes involved in lipid metabolism, particularly autotaxin, which plays a role in inflammatory processes. Investigations into its interaction profile are ongoing, with preliminary results indicating that it may effectively modulate inflammatory pathways .

Case Study 1: Modulation of Taurine Transport

A study demonstrated that related compounds could inhibit the influx of taurine, suggesting potential applications in regulating osmosensitive transport mechanisms through muscarinic receptor pathways . Although specific data on this compound were not available, the structural similarities imply it may exhibit comparable effects.

Case Study 2: Diabetes Research

In murine models of Type 2 diabetes (T2D), compounds structurally related to this compound have been shown to improve glycemic control and reduce hepatic steatosis . These findings suggest that further exploration of this compound's effects on insulin sensitivity and secretion could be beneficial.

Q & A

Q. What are the common synthetic routes for 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid, and how can reaction conditions be optimized for higher yield?

Answer: The synthesis typically involves multi-step organic reactions, such as N-acylation of amino acid derivatives using activated esters (e.g., N-hydroxysuccinimide or imidazole derivatives) . Key steps include:

- Coupling reactions : Reacting 2-(3-oxo-2,3-dihydro-1H-inden-5-yloxy)acetic acid with amino acid esters under reflux conditions in acetic acid.

- Purification : Chromatographic techniques (e.g., column chromatography) are critical for isolating the target compound from byproducts.

- Optimization : Parameters like solvent polarity (e.g., dichloromethane vs. THF), temperature (50–80°C), and reaction time (3–5 hours) significantly impact yield. For example, prolonged heating may degrade acid-sensitive intermediates .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity by resolving peaks for the indenyloxy moiety (δ 6.8–7.2 ppm for aromatic protons) and butanoic acid chain (δ 1.5–2.5 ppm for methylene groups) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 234.29 for C14H18O3) .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) aid in understanding the electronic properties and reactivity of this compound?

Answer: DFT calculations (e.g., B3LYP/6-31G(d,p) basis set) provide insights into:

- Electronic Properties : HOMO-LUMO gaps predict charge transfer behavior. For analogous indenyl derivatives, a HOMO energy of −5.8 eV suggests moderate electrophilicity .

- Reactivity Sites : Molecular electrostatic potential (MEP) maps identify nucleophilic regions (e.g., the carboxylic acid group) for derivatization .

- Thermodynamic Stability : Gibbs free energy calculations compare stability of stereoisomers or tautomers, guiding synthetic route selection .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

Answer:

- Dose-Response Analysis : Re-evaluate IC50/EC50 values under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out assay variability .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

- Species-Specific Effects : Test activity in multiple cell lines (e.g., human vs. murine macrophages) to account for receptor heterogeneity, as seen in RORγt inverse agonist studies .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

Answer:

- Modification Sites :

- Indenyl Ring : Fluorination at the 7-position (as in TAK-828F) improves metabolic stability and receptor selectivity .

- Butanoic Acid Chain : Introducing methyl groups (e.g., 3-methylbutanoic acid) enhances lipophilicity (log D = 2.1 vs. 1.7 for unsubstituted chain), improving membrane permeability .

- Pharmacokinetic Optimization : Adjusting log P (via substituents like tert-butyl) balances bioavailability and CNS penetration, as demonstrated in neuroprotective agent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.